Astressin Trifluoroacetate

Description

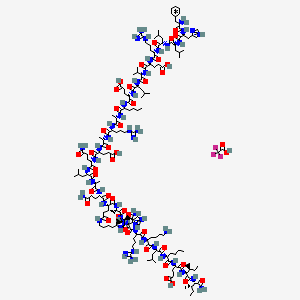

Structure

2D Structure

Properties

Molecular Formula |

C163H270F3N49O44 |

|---|---|

Molecular Weight |

3677.2 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(3S,6S,9S,18S)-18-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C161H269N49O42.C2HF3O2/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3;3-2(4,5)1(6)7/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179);(H,6,7)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-;/m0./s1 |

InChI Key |

FXWNYVYTIGZMIK-BGBZBBOXSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)CC2=CNC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H](CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthesis, Structural Elucidation, and Preparative Considerations of Astressin Trifluoroacetate in Research

Methodologies for Solid-Phase Peptide Synthesis (SPPS) of Astressin (B1632008) and its Analogues

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing Astressin and its derivatives. abyntek.combachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. abyntek.combachem.comlcms.cz The process is characterized by repeated cycles of deprotection, coupling, and washing steps. bachem.com

Astressin and its analogues have been synthesized using the Boc (tert-butyloxycarbonyl) strategy on a methylbenzhydrylamine (MBHA) resin. nih.gov The assembly of the main peptide chain is typically mediated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in conjunction with an activating agent such as N-hydroxybenzotriazole (HOBt). nih.govnih.gov For more complex couplings, such as those involving Cα-methylated amino acids present in some Astressin analogues, reagents like PyBop may be employed. nih.gov

Application of Trifluoroacetic Acid (TFA) in Peptide Cleavage and Deprotection in SPPS

Trifluoroacetic acid (TFA) is a critical reagent in the final stages of SPPS, particularly in the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. genscript.comopnme.com Following the complete assembly of the peptide chain on the resin, TFA is used to cleave the peptide from its solid support. genscript.comopnme.com Simultaneously, TFA removes the acid-labile side-chain protecting groups from the amino acid residues. sigmaaldrich.compeptide.com

This cleavage is typically performed using a "cleavage cocktail" containing TFA as the primary component, along with a variety of scavengers. sigmaaldrich.compeptide.com These scavengers are nucleophilic reagents designed to trap the highly reactive cationic species that are generated from the protecting groups and the resin linker during the acidic cleavage process. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTT), which help to prevent unwanted side reactions with sensitive amino acid residues like methionine, cysteine, and tryptophan. sigmaaldrich.compeptide.com The specific composition of the cleavage cocktail can be tailored based on the amino acid composition of the peptide. sigmaaldrich.compeptide.com For instance, for peptides containing multiple arginine residues, a longer deprotection time may be necessary. peptide.com

Optimization Strategies for Yield and Purity in Research-Scale Synthesis

Several strategies can be employed to optimize the synthesis:

Coupling Reagents: The choice of coupling reagent is crucial. High-reactivity reagents like HATU, HCTU, or COMU can improve coupling efficiency and minimize side reactions. creative-peptides.com

Reaction Conditions: Optimizing parameters such as coupling time, temperature, and reagent concentration can maximize yield and reduce the formation of byproducts. creative-peptides.com Microwave-assisted SPPS, for example, can enhance reaction rates for both coupling and deprotection steps. ejbiotechnology.infocem.com

Minimizing Side Reactions: The use of additives like HOBt or HOAt can reduce the risk of racemization during amino acid activation. creative-peptides.com Careful selection of protecting groups and resins is also essential to prevent unwanted side reactions. sigmaaldrich.compeptide.com

Purification: Downstream processing, including purification techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), is vital for isolating the target peptide from impurities. lcms.czcreative-peptides.com

| Factor | Optimization Strategy | Impact on Synthesis |

|---|---|---|

| Coupling Efficiency | Use of high-reactivity coupling reagents (e.g., HATU, HCTU); Double coupling for difficult sequences. creative-peptides.com | Increases the formation of the desired full-length peptide, improving overall yield. gyrosproteintechnologies.com |

| Deprotection Efficiency | Complete removal of the Nα-protecting group (e.g., Fmoc or Boc) in each cycle. bachem.com | Prevents the formation of deletion sequences where one or more amino acids are missing. gyrosproteintechnologies.com |

| Side Reactions | Use of scavengers in the cleavage cocktail; Appropriate protecting groups for sensitive amino acids. sigmaaldrich.com | Minimizes modifications to amino acid side chains, enhancing the purity of the final product. |

| Racemization | Addition of racemization-suppressing additives (e.g., HOBt). creative-peptides.com | Maintains the stereochemical integrity of the amino acids, ensuring the correct peptide conformation. |

| Aggregation | Use of specialized resins or solvents to disrupt peptide secondary structures during synthesis. gyrosproteintechnologies.com | Improves reagent access to the growing peptide chain, preventing incomplete reactions. |

Analytical Characterization Techniques for Synthetic Astressin Peptides

Following synthesis and purification, a suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthetic Astressin peptides. nih.govnih.gov

Chromatographic Methods: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Capillary Electrophoresis (CE)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis and purification of synthetic peptides. lcms.cznih.govaltabioscience.com In RP-HPLC, the separation is based on the hydrophobicity of the peptides. altabioscience.com The crude peptide mixture is loaded onto a non-polar stationary phase (typically a C18-bonded silica (B1680970) column) and eluted with a gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase, which often contains TFA as an ion-pairing agent to improve peak shape and resolution. altabioscience.comsigmaaldrich.comhplc.eu The purity of the peptide is determined by integrating the area of the main peak in the chromatogram. gyrosproteintechnologies.com

Capillary Electrophoresis (CE) is another high-resolution separation technique that is complementary to HPLC. researchgate.nettaylorfrancis.com CE separates molecules based on their charge-to-size ratio in an electric field within a narrow capillary. researchgate.netnih.gov This method is particularly useful for assessing the purity of peptides and can often resolve impurities that co-elute with the main peak in HPLC. chromatographyonline.com Different modes of CE, such as capillary zone electrophoresis (CZE), can be applied for peptide analysis. nih.govchromatographyonline.com

Spectrometric Approaches: Mass Spectrometry (MALDI, ESI-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of synthetic peptides. nih.govcreative-proteomics.com Two common ionization techniques are used for peptide analysis:

Matrix-Assisted Laser Desorption/Ionization (MALDI) : In MALDI-MS, the peptide is co-crystallized with a matrix material and ionized by a laser beam. creative-proteomics.comlibretexts.orgcreative-proteomics.com It is a relatively gentle ionization method suitable for determining the molecular weight of intact peptides with high accuracy. creative-proteomics.com

Electrospray Ionization (ESI) : ESI-MS involves creating a fine spray of charged droplets from a liquid sample, from which gas-phase ions are generated. libretexts.org ESI is often coupled with liquid chromatography (LC-MS) to provide mass information for the separated components of a peptide mixture. lcms.czlcms.cz It can also generate multiply charged ions, which is useful for analyzing large peptides. creative-proteomics.com

| Technique | Information Obtained | Key Application for Astressin |

|---|---|---|

| RP-HPLC nih.gov | Purity assessment, separation of impurities. altabioscience.com | Quantifying the purity of the synthetic Astressin and isolating the target peptide. nih.gov |

| Capillary Electrophoresis (CE) researchgate.net | Orthogonal purity assessment, separation based on charge-to-size ratio. nih.gov | Confirming purity and resolving impurities not separated by HPLC. nih.gov |

| MALDI-MS creative-proteomics.com | Accurate molecular weight determination. creative-proteomics.com | Verifying the correct mass of the synthesized Astressin peptide. nih.govscispace.com |

| ESI-MS libretexts.org | Molecular weight confirmation, often coupled with LC for impurity identification. lcms.cz | Confirming the mass of Astressin and identifying the mass of impurities separated by HPLC. nih.govscispace.com |

| NMR Spectroscopy creative-proteomics.commtoz-biolabs.com | 3D structure, conformation, and dynamics in solution. tricliniclabs.com | Elucidating the spatial arrangement of the amino acids in Astressin, which is crucial for its biological activity. core.ac.uk |

The Role of Trifluoroacetate (B77799) as a Counter-ion in Research-Grade Peptide Preparations

Following purification by RP-HPLC, which commonly uses TFA in the mobile phase, synthetic peptides like Astressin are typically isolated as their trifluoroacetate salts. genscript.comresearchgate.net The trifluoroacetate anion (CF₃COO⁻) acts as a counter-ion to the positively charged groups on the peptide, such as the N-terminal amino group and the side chains of basic amino acids like lysine (B10760008) and arginine. genscript.com

The presence of the trifluoroacetate counter-ion is an inherent consequence of the standard purification protocol. genscript.comresearchgate.net While often considered an integral part of the research-grade peptide, it is important to be aware of its presence. biorxiv.org The trifluoroacetate ion can influence the physicochemical properties of the peptide, such as its solubility and secondary structure. genscript.comnih.gov In some instances, the trifluoroacetate ion itself has been shown to have biological activity, which could potentially confound experimental results. biorxiv.orgmdpi.com For certain biological assays or physicochemical studies, it may be necessary to exchange the trifluoroacetate for a different, more biologically compatible counter-ion, such as acetate (B1210297) or chloride, through techniques like ion-exchange chromatography or repeated lyophilization from a solution containing the desired counter-ion. researchgate.netmdpi.com

Impact of Trifluoroacetate Counter-ions on Experimental Outcomes in In Vitro Assays

During solid-phase peptide synthesis (SPPS) and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC), trifluoroacetic acid (TFA) is ubiquitously used as a cleavage agent and an ion-pairing reagent to improve chromatographic separation. genscript.compeptide.comnih.govbachem.com Consequently, synthetic peptides like Astressin are typically isolated as trifluoroacetate salts, where the negatively charged TFA counter-ion is associated with positively charged residues on the peptide. genscript.com While often considered a mere consequence of the purification process, residual TFA is not biologically inert and can significantly impact experimental outcomes. genscript.comnih.gov

The presence of TFA counter-ions can introduce variability and artifacts in sensitive in vitro assays. genscript.comgenscript.com Research has demonstrated that TFA can exert direct biological effects, sometimes confounding the interpretation of a peptide's activity. biorxiv.org For instance, TFA has been shown to inhibit the proliferation of cells such as osteoblasts and chondrocytes, with effects observed at concentrations as low as 10 nM. genscript.comnih.gov Conversely, in other cell lines like murine glioma cells, TFA has been found to stimulate cell growth and protein synthesis at higher concentrations (0.5–7.0 mM). genscript.com Furthermore, TFA can act as an allosteric modulator of certain receptors, such as the glycine (B1666218) receptor, potentially altering signaling pathways unrelated to the peptide's primary target. genscript.comgenscript.com Recent findings have even suggested that TFA is bioactive, affecting lipid metabolism through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-alpha), which could be a significant confounding factor in many preclinical studies involving synthetic peptides. biorxiv.org

Beyond direct cellular effects, TFA can interfere with physicochemical characterization techniques essential for structural biology. genscript.comnih.gov In Fourier-transform infrared (FTIR) spectroscopy, TFA exhibits a strong absorbance band around 1673 cm⁻¹, which significantly overlaps with the peptide's amide I band (1600–1700 cm⁻¹). genscript.comgenscript.comresearchgate.netasm.org This interference complicates or even prevents the accurate determination of the peptide's secondary structure. genscript.comgenscript.comasm.org Similarly, circular dichroism (CD) spectroscopy has shown that TFA can induce minor increases in the helical content of peptides, potentially misrepresenting the intrinsic conformational propensity of the peptide itself. genscript.comasm.org The acidic nature of TFA can also lower the pH of the peptide solution, which may alter assay conditions and affect peptide stability or activity. genscript.comgenscript.com

Table 1: Reported Effects of Trifluoroacetate (TFA) Counter-ions in Biological and Analytical Systems

| Experimental System | Observed Impact of TFA | Concentration Range | Reference |

|---|---|---|---|

| Osteoblast & Chondrocyte Cultures | Inhibition of cell proliferation | ≥ 10 nM | genscript.comnih.gov |

| Murine Glioma Cell Cultures | Stimulation of cell growth | 0.5 - 7.0 mM | genscript.com |

| Glycine Receptor Assays | Allosteric modulation | Not specified | genscript.comgenscript.com |

| In Vivo Mouse Models | Activation of PPAR-alpha, reduction of plasma lipids | Not specified | biorxiv.org |

| FTIR Spectroscopy | Interference with Amide I band | N/A | genscript.comgenscript.comresearchgate.netasm.org |

| CD Spectroscopy | Slight induction of helical structure | N/A | genscript.comasm.org |

Considerations for Counter-ion Exchange in Biological Research

Given the potential for trifluoroacetate to interfere with experimental results, it is often necessary to exchange it for a more biologically compatible counter-ion, such as acetate or chloride, particularly for sensitive cell-based assays and in vivo studies. nih.govnih.govmdpi.compeptide.com The U.S. Food and Drug Administration (FDA) has approved very few peptides containing TFA, with the vast majority of therapeutic peptides formulated as acetate or hydrochloride salts. biorxiv.orgmdpi.com

Several methods have been established to perform this counter-ion exchange, each with its own advantages and considerations.

Lyophilization with Acid: A common and straightforward method involves dissolving the peptide-TFA salt in an aqueous solution of a stronger, more volatile acid, typically hydrochloric acid (HCl), followed by lyophilization (freeze-drying). nih.govpeptide.com This process is often repeated multiple times to ensure complete exchange. mdpi.comresearchgate.net However, caution is required, as high concentrations of HCl can potentially modify the peptide's structure or stability. researchgate.net Studies suggest that using an HCl concentration between 2 mM and 10 mM is effective for removing TFA without altering the peptide's secondary structure. researchgate.net

Chromatographic Methods: Both reversed-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange chromatography (IEX) are powerful techniques for counter-ion exchange. google.combio-works.com In RP-HPLC, the peptide can be loaded onto the column, washed extensively with a mobile phase containing the desired counter-ion (e.g., acetic acid), and then eluted. google.compolypeptide.com IEX chromatography can be performed by passing the peptide solution through a resin that facilitates the exchange. mdpi.compeptide.com More recently, solid-phase extraction (SPE) has been employed as a rapid and efficient method that can combine peptide purification and counter-ion exchange into a single step. mdpi.com

The efficiency of the exchange process should be verified analytically. Ion chromatography is a sensitive and reliable method for quantifying the residual levels of trifluoroacetate and confirming the presence of the new counter-ion. peptide.comthermofisher.com

Table 2: Common Methods for Trifluoroacetate (TFA) Counter-ion Exchange

| Method | Brief Protocol | Key Considerations | Reference |

|---|---|---|---|

| Lyophilization | Dissolve peptide in 2-10 mM HCl, freeze, and lyophilize. Repeat 2-4 times. | Simple but can be time-consuming. Higher HCl concentrations may damage the peptide. | researchgate.netmdpi.compeptide.com |

| Reversed-Phase HPLC | Bind peptide to RP column, wash with buffer containing new counter-ion (e.g., acetate), then elute. | Can be integrated into the purification process. | google.combio-works.com |

| Ion-Exchange Chromatography (IEX) | Pass peptide solution through a suitable anion- or cation-exchange resin. | Very efficient exchange rates. | mdpi.compeptide.combio-works.com |

| Solid-Phase Extraction (SPE) | Load crude peptide onto an SPE cartridge and elute with a solvent system containing the desired counter-ion. | Fast, low-cost, and combines purification with exchange. | mdpi.com |

Conformational Analysis of Astressin and its Analogues

The biological activity of Astressin is intrinsically linked to its three-dimensional structure. Predictive methods and physicochemical measurements, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating its conformation. rcsb.orgresearchgate.net These studies reveal that Astressin and related CRF peptide antagonists adopt a predominantly alpha-helical conformation, which is widely considered to be the bioactive state required for receptor interaction. hormones.grresearchgate.netpnas.org

NMR structures determined in solution show that the backbones of Astressin and its analogues are largely alpha-helical, often featuring a small kink or turn that results in a helix-loop-helix motif. rcsb.org The C-terminal portion of the peptide, in particular, forms a stable, amphipathic helix where hydrophobic and hydrophilic residues are segregated on opposite faces. rcsb.org This amphipathic character is crucial for its interaction with the receptor environment. rcsb.org

Importance of Lactam Bridges in Inducing and Stabilizing Alpha-Helical Conformations

A key structural feature of Astressin is the intramolecular lactam bridge between the side chains of a glutamic acid (Glu) and a lysine (Lys) residue. hormones.grnih.gov Astressin contains a lactam bridge between Glu³⁰ and Lys³³, which corresponds to an i to i+3 spacing in the peptide sequence. hormones.gr This covalent linkage acts as a conformational constraint, significantly stabilizing the alpha-helical structure of the peptide. researchgate.netnih.govnih.gov This pre-organization reduces the entropic penalty of binding, contributing to the high affinity of Astressin for its receptors. nih.gov The introduction of this lactam bridge was a critical step in its development, yielding an antagonist that is 32 times more potent than its linear precursor.

The effectiveness of a lactam bridge in stabilizing a helix is highly dependent on the spacing and orientation of the linked residues. nih.gov Research on model peptides has shown that bridges with an i, i+4 spacing are particularly effective at nucleating and stabilizing alpha-helices, while i, i+3 spacing can stabilize tighter 3₁₀-helical turns. nih.gov The orientation of the amide bond within the bridge (e.g., Glu-Lys vs. Lys-Glu) also plays a critical role, with the Glu-Lys orientation being generally more stabilizing for alpha-helices. nih.gov In Astressin, this structurally enforced helicity is a fundamental determinant of its potent antagonist activity. nih.gov

Relationship between Conformation and Receptor Interaction Specificity

The conformation of Astressin, stabilized by the lactam bridge, dictates how it interacts with CRF receptors and determines its binding affinity and specificity. rcsb.orgresearchgate.net According to the widely accepted two-step binding model, the C-terminal helical segment of the peptide antagonist first docks with the N-terminal extracellular domain (ECD1) of the receptor. pnas.orgmdpi.com This initial binding event is critical for affinity and serves to properly orient the rest of the ligand for subsequent interactions. rcsb.orgpnas.org

The 3D structure of the Astressin-ECD1 complex reveals that the stabilized alpha-helix of the peptide fits into a groove on the receptor surface. pnas.orgnih.gov This interaction is characterized by extensive hydrophobic contacts between the nonpolar face of the amphipathic helix of Astressin and a hydrophobic patch on the ECD1. rcsb.orgpnas.org Additionally, specific intermolecular hydrogen bonds and salt bridges further anchor the peptide, with the lactam bridge itself potentially participating in hydrogen bonding with the receptor. pnas.org

While Astressin is a non-selective antagonist, subtle changes in conformation can confer selectivity for either CRF-R1 or CRF-R2. hormones.gr The precise positioning of the lactam bridge is a key determinant of this selectivity. mdpi.com For example, creating a lactam bridge at a different position (e.g., between residues 32 and 35) can produce antagonists that are highly selective for the CRF-R2 receptor. mdpi.comnih.gov These findings underscore the direct relationship between the constrained conformation of the peptide and its specific molecular recognition at the receptor level, highlighting how structural modifications can fine-tune the pharmacological profile of these important research tools. rcsb.orgmdpi.com

Molecular Pharmacology and Receptor Interaction Dynamics of Astressin

Binding Affinity and Selectivity for Corticotropin-Releasing Factor Receptor Subtypes (CRF1 and CRF2)

Astressin (B1632008) and its analogues exhibit distinct binding affinities and selectivity profiles for the two primary CRF receptor subtypes, CRF1 and CRF2. These receptors, which belong to the class B family of G-protein-coupled receptors (GPCRs), are central to mediating the physiological effects of CRF and related urocortins. nih.govmdpi.com The differential interaction of Astressin-related peptides with these receptor subtypes is crucial for their specific pharmacological effects.

Quantitative receptor binding assays are employed to determine the affinity of a ligand for its receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Astressin itself is a potent, non-selective antagonist that binds with high affinity to both CRF1 and CRF2 receptors. nih.gov Specifically, Astressin acetate (B1210297) demonstrates a high affinity for the cloned pituitary CRF receptor (CRF1), with a reported Ki value of 2 nM. medchemexpress.comtargetmol.com The introduction of a lactam bridge between Glu30 and Lys33 in the peptide structure was a key modification that significantly increased its binding affinity for both receptor subtypes compared to earlier linear antagonists. nih.govsigmaaldrich.cn

While Astressin is non-selective, subsequent structural modifications have led to the development of analogues with markedly different selectivity profiles.

Astressin: As noted, Astressin is a potent non-selective antagonist, demonstrating high affinity for both CRF1 and CRF2 receptors. nih.gov

Astressin B: This analogue, which is elongated at the N-terminus and contains other substitutions to enhance stability, also acts as a potent, non-selective antagonist at both CRF1 and CRF2 receptors. nih.gov

Astressin 2B: In contrast, Astressin 2B is a highly potent and selective antagonist for the CRF2 receptor. nih.govcreative-peptides.com This selectivity is achieved through specific structural changes, including the positioning of a lactam bridge at Glu31-Lys34. creative-peptides.comresearchgate.net Quantitative assays reveal that Astressin 2B has an IC50 of approximately 1.3 nM for CRF2, while its affinity for CRF1 is significantly lower, with an IC50 greater than 500 nM. medchemexpress.commedchemexpress.comtocris.commedchemexpress.com This translates to a selectivity for CRF2 that is over 100-fold greater than for CRF1. researchgate.net

| Compound | Target Receptor | Binding Affinity (Ki or IC50) | Selectivity Profile | Reference(s) |

| Astressin | CRF1 | Ki: 2 nM | Non-selective | medchemexpress.com, targetmol.com |

| Astressin B | CRF1 / CRF2 | Not specified | Non-selective | nih.gov |

| Astressin 2B | CRF1 | IC50: >500 nM | >100-fold selective for CRF2 | medchemexpress.com, medchemexpress.com, researchgate.net, tocris.com |

| CRF2 | IC50: 1.3 nM | medchemexpress.com, medchemexpress.com, tocris.com |

Quantitative Receptor Binding Assays and Determination of Ki Values

Interaction with the Corticotropin-Releasing Factor Binding Protein (CRF-BP)

The Corticotropin-Releasing Factor Binding Protein (CRF-BP) is a secreted glycoprotein (B1211001) that binds CRF and urocortin I with high affinity, effectively modulating their availability to interact with CRF receptors. mdpi.compnas.orgfrontiersin.org Astressin is characterized by its low affinity for CRF-BP. medchemexpress.comtargetmol.com This low affinity is attributed to its molecular structure; Astressin lacks the Asp-9 residue (in the context of the full CRF peptide sequence) which is conserved among all high-affinity ligands for CRF-BP and is believed to be critical for stable complex formation. pnas.org This property is pharmacologically significant, as it means Astressin's ability to antagonize CRF receptors is not significantly hampered by sequestration by CRF-BP, allowing it to interact more freely with its target receptors.

Ligand-Receptor Complex Formation and Dissociation Kinetics

The interaction between a peptide ligand and a class B GPCR like the CRF receptor is a dynamic process governed by association (on-rate) and dissociation (off-rate) kinetics. This process is often described by a "two-domain" binding model. nih.govfrontiersin.org In this model, the C-terminal portion of the peptide ligand first engages with the large N-terminal extracellular domain (ECD) of the receptor. nih.gov This initial binding event facilitates the subsequent interaction of the N-terminal region of the peptide with the receptor's transmembrane domain (TMD), also known as the juxtamembrane (J-domain). nih.govelifesciences.org

As an antagonist, Astressin's interaction differs from that of an agonist. Being an N-terminally truncated peptide, it binds to the ECD and the J-domain but adopts a different conformation and fails to induce the specific conformational change in the TMD required for receptor activation. elifesciences.org NMR studies have shown that upon binding, the peptide adopts an α-helical structure that docks into a hydrophobic surface on the receptor's ECD. nih.gov

While specific kinetic rate constants (k_on and k_off) for Astressin are not widely reported, these parameters are critical for determining a drug's duration of action. The residence time (the reciprocal of the off-rate, 1/k_off) of a ligand-receptor complex is often a better predictor of in vivo efficacy than binding affinity (Kd) alone. csmres.co.ukexcelleratebio.com Antagonists with slow dissociation rates can provide a more sustained blockade of receptor function, a property that has been a goal in the development of long-acting Astressin analogues. nih.gov

G-Protein Coupling Sensitivity and Receptor Activation Mechanisms

CRF receptors transduce their signals by coupling to intracellular heterotrimeric G-proteins. wikipedia.org The primary signaling pathway involves coupling to a stimulatory G-protein (Gs), which activates the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). sigmaaldrich.cnoup.comoup.com However, CRF receptors can also couple to other G-proteins, such as Gi and Gq, leading to a diversity of biological responses. mdpi.comnih.gov

As a competitive antagonist, Astressin binds to the receptor but does not elicit the productive conformational change necessary to activate G-protein coupling. elifesciences.org Instead, it occupies the binding site and blocks agonists from activating the receptor. Studies have shown that Astressin effectively inhibits agonist-stimulated cAMP accumulation. oup.com The mechanism involves stabilizing a distinct, inactive conformation of the receptor. elifesciences.orgnih.gov Research on CRF1 indicates that peptide antagonists bind to the N-domain, which prevents the conformational changes in the J-domain that are necessary for G-protein coupling and receptor activation. nih.gov By preventing G-protein activation, Astressin blocks the entire downstream signaling cascade, including the activation of protein kinase A (PKA) and other effectors. oup.com

Mechanistic Investigations of Cellular and Subcellular Effects Mediated by Astressin

Modulation of Intracellular Cyclic Adenosine (B11128) Monophosphate (cAMP) Accumulation

CRF receptors are G-protein-coupled receptors (GPCRs) that, upon activation by an agonist, primarily couple to the Gαs protein. mdpi.com This interaction stimulates the enzyme adenylyl cyclase, leading to the conversion of ATP into cyclic adenosine monophosphate (cAMP), a critical second messenger. researchgate.net Astressin (B1632008) trifluoroacetate (B77799), by acting as a competitive antagonist at these receptors, effectively prevents this signaling cascade.

Research has consistently demonstrated that astressins inhibit the accumulation of intracellular cAMP induced by CRF and its related peptides, such as urocortin 1. nih.govnih.gov This antagonistic activity has been confirmed in various cellular models that endogenously express CRF receptors. For instance, in mouse pituitary tumor cells (AtT-20), which express CRF-R1, and rat aortic smooth muscle cells (A7r5), which express CRF-R2β, selected astressin analogues were shown to inhibit cAMP release stimulated by human CRF (h/rCRF) or rat urocortin 1 (rUcn1). nih.gov Similarly, the selective CRF2 receptor antagonist Astressin 2B has been shown to antagonize CRF-mediated cAMP signaling. oup.com This blockade of cAMP production is a primary mechanism through which Astressin prevents the downstream cellular effects of CRF receptor activation.

| Cell Line | CRF Receptor(s) Expressed | Agonist Used | Effect of Astressin Analogue | Citation |

|---|---|---|---|---|

| AtT-20 (Mouse Pituitary Tumor) | CRF-R1 | h/rCRF, rUcn1 | Inhibited cAMP accumulation | nih.gov |

| A7r5 (Rat Aortic Smooth Muscle) | CRF-R2β | h/rCRF, rUcn1 | Inhibited cAMP accumulation | nih.gov |

| Cos7 (Monkey Kidney Fibroblast) | Transfected CRF-R1 or CRF-R2 | CRF | Astressin 2B antagonized cAMP signaling | oup.com |

| hCRF2α/hCRF2β-expressing cells | CRF-R2α, CRF-R2β | Sauvagine (B13155) | Astressin analogue (K41498 TFA) inhibited cAMP accumulation | nih.govnih.gov |

Influence on Receptor Internalization Pathways

Receptor internalization is a key cellular process for regulating signal duration and intensity. While both agonists (like CRF) and antagonists (like Astressin) can induce the internalization of the CRF1 receptor, they do so via distinct molecular pathways. researchgate.netoup.com

CRF, the natural agonist, triggers a rapid internalization process. oup.com This pathway involves the phosphorylation of the receptor, the recruitment of β-arrestin2, and is believed to occur through clathrin-coated pits. oup.com In stark contrast, the internalization induced by Astressin is a slow process that follows a fundamentally different route. oup.com Astressin binding does not cause receptor phosphorylation or the recruitment of β-arrestin2. oup.com Consequently, the subsequent internalization occurs through a pathway that is not dependent on either clathrin-coated pits or caveolae. oup.com This differential trafficking suggests that the conformation of the receptor when bound to an antagonist like Astressin is distinct from its agonist-bound state, leading to the engagement of different cellular machinery for internalization.

| Feature | CRF (Agonist) | Astressin (Antagonist) | Citation |

|---|---|---|---|

| Internalization Speed | Rapid | Slow | oup.com |

| Receptor Phosphorylation | Induces phosphorylation | Fails to induce phosphorylation | oup.com |

| β-arrestin2 Recruitment | Recruits β-arrestin2 | Fails to recruit β-arrestin2 | oup.com |

| Internalization Pathway | Clathrin-coated pits (likely) | Insensitive to clathrin/caveolae inhibitors | oup.com |

Downstream Molecular Targets and Signaling Cascades affected by CRF Receptor Antagonism

By blocking the initial step of CRF receptor activation, Astressin trifluoroacetate prevents the propagation of signals through multiple downstream cascades. The primary pathway inhibited is the cAMP-dependent protein kinase A (PKA) pathway, which is directly activated by the surge in cAMP following agonist binding. researchgate.netnih.gov However, the influence of CRF receptor antagonism extends to other interconnected signaling networks.

CRF receptors can also couple to other G-proteins, influencing pathways like the phospholipase C (PLC)-protein kinase C (PKC) system. researchgate.netnih.gov For example, in the pituitary, the potentiation of CRF-stimulated hormone secretion by other factors like arginine vasopressin (AVP) is dependent on PKC activation. researchgate.net By blocking the CRF receptor, Astressin can disrupt this synergistic signaling. The effects of CRF signaling also involve the modulation of ion channels and intracellular calcium levels. researchgate.net

Furthermore, CRF signaling plays a role in complex neuronal processes like synaptic plasticity. In the amygdala, CRF can induce long-term potentiation (LTP), a cellular correlate of learning and memory. xiahepublishing.com This effect is mediated by both CRF1 and CRF2 receptors. The application of the selective CRF2 antagonist, Astressin2-B, was found to significantly reduce CRF-induced LTP in a model of cocaine withdrawal, indicating that the molecular targets leading to this form of synaptic plasticity are under the control of CRF receptors and can be modulated by Astressin. xiahepublishing.com

Effects on Gene Expression and Protein Regulation in Cellular Models

The signaling cascades initiated by CRF receptor activation ultimately converge on the nucleus to regulate the transcription of specific genes and the subsequent synthesis of proteins. nih.gov Astressin, by blocking these cascades, can prevent or reverse these changes in gene and protein expression.

One of the most well-documented targets is the immediate early gene c-Fos, which is often used as a marker for neuronal activation. Astressin has been shown to reduce c-Fos expression induced by stimuli like Prolactin-Releasing Peptide (PrRP). oup.com Conversely, in certain contexts, the CRF2 antagonist Astressin-2B was found to enhance the expression of c-Fos and CRF itself, suggesting a complex regulatory role where blocking one receptor subtype (CRF2) may lead to overcompensation via another (CRF1). nih.gov

CRF signaling can also regulate the expression of key functional proteins. For example, CRF up-regulates both the mRNA and protein levels of the norepinephrine (B1679862) transporter (NET) in neuroblastoma cells, an effect that is completely abolished by CRF receptor antagonists. nih.gov This regulation may involve epigenetic mechanisms, as CRF treatment was associated with increased histone H3 acetylation on the NET promoter. nih.gov In human monocytic cells, CRF, acting via the CRF-R2, upregulates the expression of the inflammatory cytokine Interleukin-8 (IL-8); this effect is abolished by Astressin 2B. nih.gov

Moreover, the CRF system can regulate the expression of its own components, creating feedback loops. CRF and urocortin can increase the mRNA expression and promoter activity of their own receptor, CRFR1, an effect blocked by antagonists. oup.com Astressin can also interfere with the regulation of proteins involved in cell cycle control, such as p27(KiP1) and c-Myc, by blocking CRF-R1 activation. researchgate.net It is also noteworthy that the trifluoroacetate (TFA) counterion, present in many synthetic peptide preparations, has been shown independently to alter the expression of genes related to metabolism by activating PPAR-α, which could be a confounding factor in some studies. biorxiv.org

| Gene/Protein | Cellular Model | Effect of CRF Agonist | Effect of Astressin/CRF Antagonist | Citation |

|---|---|---|---|---|

| c-Fos (gene) | Mouse brain (in vivo) | PrRP induces c-Fos expression | Astressin reduces PrRP-induced expression | oup.com |

| Norepinephrine Transporter (NET) (gene/protein) | SK-N-BE (2) M17 neuroblastoma cells | Increases mRNA and protein levels | Antagonists abolish the increase | nih.gov |

| Interleukin-8 (IL-8) (gene) | Human monocytic P-1 cells | Upregulates expression (via ERK1/2) | Astressin 2B abolishes the effect | nih.gov |

| CRF Receptor 1 (CRFR1) (gene) | NT2, MCF 7, myometrial cells | Increases mRNA and promoter activity | Antagonists block the increase | oup.com |

| c-Myc (gene) | Neuroblastoma cells | Activation of CRF-R1 down-regulates mRNA | Antagonism would prevent down-regulation | researchgate.net |

| p27(KiP1) (protein) | Neuroblastoma cells | Activation of CRF-R1 up-regulates protein | Antagonism would prevent up-regulation | researchgate.net |

Preclinical Investigations of Physiological and Pathophysiological Roles in Animal Models

Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis in Rodent Models

Astressin (B1632008) has been shown to be a powerful tool for investigating the HPA axis, the body's central stress response system. Its antagonistic action on CRF receptors allows researchers to probe the specific role of CRF in mediating the stress response.

Astressin demonstrates significant efficacy in blocking the secretion of Adrenocorticotropic Hormone (ACTH) from the pituitary gland, a key step in the HPA axis cascade. In vivo studies in rats have shown that Astressin is a potent antagonist of ACTH release, particularly in response to stress. nih.gov Research has established it as the most potent CRH analogue for blocking ACTH release in stressed rats. nih.gov

The development of Astressin, a cyclic peptide analogue of CRF, represented a significant advancement over previous linear antagonists. nih.govresearchgate.net In cultured rat anterior pituitary cells, Astressin was found to be approximately 32 times more potent at inhibiting CRF-stimulated ACTH release than its linear counterpart, [D-Phe¹²,Nle²¹,³⁸]-h/rCRF(₁₂₋₄₁). nih.govresearchgate.netacs.org This enhanced potency is attributed to the conformational stability provided by its cyclic structure. acs.org Further studies with analogues like Astressin B have continued to explore the structural requirements for potent, long-acting CRF antagonism. nih.gov

Table 1: Comparative Potency of Astressin in Inhibiting ACTH Release

| Compound/Analogue | Model System | Finding | Citation |

|---|---|---|---|

| Astressin | Cultured Rat Anterior Pituitary Cells | ~32 times more potent than its linear counterpart in inhibiting CRF-stimulated ACTH release. | nih.govresearchgate.netacs.org |

| Astressin | Stressed Rats (in vivo) | Characterized as the most potent CRH analogue for blocking ACTH release. | nih.gov |

| Astressin Analogues (e.g., 22, 23) | Adrenalectomized Rats | Exhibit extended duration of action in inhibiting ACTH secretion. | acs.org |

Adrenalectomized rats, which lack the negative feedback from adrenal-produced corticosteroids, are a crucial model for studying the direct regulation of ACTH secretion. In this model, Astressin has proven to be significantly more potent than earlier antagonists at reducing pituitary ACTH secretion. acs.org

The long-acting properties of Astressin and its analogues have been particularly evident in these models. For instance, a single administration of an Astressin analogue, Astressin C, was shown to inhibit ACTH release for over seven days in adrenalectomized rats. nih.gov This extended duration of action marked a substantial improvement, facilitating chronic treatment studies in animal models. nih.govresearchgate.net The development of these third-generation CRF antagonists, including Astressin B, provided researchers with tools that produced no obvious adverse effects under basal conditions in rats while effectively inhibiting key endocrine responses to stress. nih.gov

Inhibition of Stress-Induced Adrenocorticotropic Hormone (ACTH) Release

Modulation of Gastrointestinal Function in Animal Models

The CRF system is known to play a significant role in regulating gut function, particularly in response to stress. Astressin and its analogues have been instrumental in dissecting the specific roles of CRF receptor subtypes in the gastrointestinal tract.

CRF and related peptides like urocortins can delay gastric emptying, an effect primarily mediated by CRF₂ receptors. glpbio.cominvivochem.comnih.gov Astressin analogues have been developed to selectively target these receptors. Astressin₂-B, a selective CRF₂ receptor antagonist, effectively antagonizes the inhibition of gastric emptying mediated by this receptor. glpbio.commedchemexpress.comchemsrc.commedchemexpress.com

In conscious rats, specific Astressin analogues demonstrated potency in reversing the delay of gastric emptying induced by either intracisternal CRF administration or abdominal surgery, a form of physical stress. acs.org This highlights the role of peripheral CRF₂ receptors in mediating stress-induced alterations in upper gastrointestinal motility. nih.govoup.com

Table 2: Effect of Astressin Analogues on Gastric Emptying

| Compound/Analogue | Model System | Effect | Receptor Target | Citation |

|---|---|---|---|---|

| Astressin₂-B | Mice/Rats | Antagonizes urocortin-induced inhibition of gastric emptying. | CRF₂ | researchgate.netglpbio.com |

| Astressin Analogues (22 & 23) | Conscious Rats | Reverse CRF- and surgery-induced delay of gastric emptying. | Primarily CRF₂ | acs.org |

In contrast to its effects on the stomach, CRF signaling in the colon is largely stimulatory and mediated by CRF₁ receptors, leading to increased motor activity and defecation. nih.govphysiology.org Pharmacological studies using antagonists like Astressin have helped confirm that CRF₁ receptor signaling is responsible for the stimulatory actions of CRF on colonic motility in rodents. physiology.org

In vivo studies demonstrated that intracerebroventricular injection of Astressin dose-dependently blunted the stimulation of fecal pellet output in conscious rats, which serves as an indicator of colonic propulsive motor activation. nih.govresearchgate.net This effect underscores the role of central CRF pathways in modulating colonic function.

Influence on Gastric Emptying

Neurobiological Research Applications in Rodent Brain Models

Beyond the HPA axis and gastrointestinal system, Astressin has been applied in neurobiological research to investigate the central effects of CRF. Rodent brain models are essential for this research, allowing for targeted administration and observation of behavioral and electrophysiological outcomes. nih.govelifesciences.org

One area of investigation has been the role of CRF in seizure activity. In a model using infant rats, where CRF administration produces limbic seizures originating in the amygdala, Astressin was tested for its preventative efficacy. nih.gov While Astressin could delay the onset of these seizures, its potency in this central nervous system model was not found to be substantially higher than older CRF antagonists. nih.gov This finding suggests that the remarkable potency of Astressin observed at the pituitary level may not translate equally to all neuronal receptor populations in the brain, possibly due to differences in receptor subtypes or diffusion to target sites like the amygdala. nih.gov

In other research, the selective CRF₂ receptor antagonist, Astressin₂-B, was used to probe the role of CRF₂ receptors within specific brain nuclei. For example, infusion of Astressin₂-B into the anterolateral bed nucleus of the stria terminalis (BNST) was found to reduce the visceral motor response to colorectal distension in rats, indicating a role for CRF₂ receptors in this brain region in the modulation of visceral pain. jnmjournal.org These studies exemplify the utility of Astressin and its analogues as tools to map the complex functions of the CRF system within the brain. simonsfoundation.org

Neuroprotective Effects in Experimental Models of Neuronal Injury

Investigation of Metabolic Regulatory Effects in Animal Studies

Astressin, particularly in its form as the selective CRF2 receptor antagonist Astressin2B, has been implicated in the regulation of ghrelin secretion. nih.gov Ghrelin is a peptide hormone primarily produced in the stomach that plays a key role in energy balance. scielo.br Studies in animal models have shown that central administration of urocortin 1, a CRF-related peptide, inhibits ghrelin secretion from the stomach into the circulation. nih.gov This inhibitory effect on both acylated and des-acylated ghrelin was reversed by the administration of a CRF2 receptor antagonist, Astressin2B. nih.gov In contrast, a selective CRF1 receptor antagonist did not block this effect. nih.gov These findings suggest that the central regulation of ghrelin secretion by CRF-related peptides is mediated specifically through CRF2 receptors. nih.gov By blocking these receptors, Astressin2B can prevent the stress-induced suppression of circulating ghrelin. nih.gov

Table 3: Astressin's Influence on Ghrelin Secretion via CRF2 Receptors

| Experimental Model | Compound Administered | Effect on Ghrelin | Role of Astressin2B (CRF2 Antagonist) | Reference(s) |

|---|

The influence of Astressin on glucose homeostasis appears to be indirect, primarily through its modulation of ghrelin levels. Ghrelin itself is known to affect glucose metabolism. nih.gov The hormone can influence glucose homeostasis by inhibiting glucose-induced insulin (B600854) secretion. nih.gov An inverse relationship between circulating ghrelin and insulin levels has been observed in both animal and human models. nih.gov Given that Astressin2B can prevent the decrease in circulating ghrelin, it may indirectly counteract the downstream effects of ghrelin suppression on glucose and insulin regulation. nih.gov By blocking the CRF2 receptor-mediated inhibition of ghrelin, Astressin could potentially help maintain normal glucose homeostasis under conditions where CRF peptides are elevated.

Impact on Circulating Ghrelin Levels

Role in Peripheral Physiological Processes in Animal Models

Astressin compounds have been shown to modulate inflammatory responses in peripheral tissues. Specifically, the CRF2 receptor antagonist Astressin2B can downregulate inflammatory mediators, which may help prevent inflammation in the intestinal tract. mdpi.com In models of lipopolysaccharide (LPS)-induced inflammation in rats, which simulates sepsis, peripheral administration of CRF-related peptides like urocortin 1 acts as a proinflammatory mediator, increasing microvascular permeability. nih.gov The use of the CRF2-specific antagonist Astressin2B was found to counteract this effect, tending to decrease the LPS-induced increase in hydraulic permeability. nih.gov This suggests an anti-inflammatory role for CRF2 receptor blockade in the context of peripheral inflammation. nih.gov

Table 4: Modulation of Peripheral Inflammation by Astressin Compounds

| Experimental Model | Key Findings | Implication | Reference(s) |

|---|---|---|---|

| Intestinal Inflammation | Astressin2B can downregulate keratinocyte chemokines and monocyte chemoattractant protein 1. | Potential to prevent inflammation in the intestinal tract. | mdpi.com |

Structure Activity Relationship Sar Studies and Rational Design of Astressin Analogues

Impact of N-Terminal Elongation and Acetylation on Potency and Duration of Action

Initial CRF antagonists, while potent, were often limited by a short duration of action. Research efforts subsequently focused on modifying the N-terminus of astressin-like peptides to enhance their pharmacokinetic profiles.

Elongation of the peptide chain at the N-terminus, often by one to three amino acid residues, in conjunction with N-terminal acetylation, has proven to be a successful strategy for extending the in vivo duration of action. acs.orgnih.govnih.gov For instance, the analogue Astressin (B1632008) B was designed with a three-residue elongation (Ac-Asp-Leu-Thr) at its N-terminus compared to the core astressin structure. nih.gov This modification, which may confer resistance to degradation by aminopeptidases, contributes to its characterization as a long-acting antagonist, whereas astressin is considered short-acting. nih.gov

Studies have shown that while N-terminal acetylation alone may not significantly alter in vitro potency, the combination of both elongation and acetylation results in analogues with a markedly longer inhibitory effect on adrenocorticotropic hormone (ACTH) secretion. acs.orgnih.gov An analogue of astressin featuring N-terminal elongation by three residues and acetylation was found to be longer-acting than astressin itself. nih.govbiosyn.com These findings underscore the importance of protecting and extending the N-terminus to improve the stability and bioavailability of these peptide antagonists. biosyn.com

| Compound | Key N-Terminal Modification | Reported Effect | Reference |

|---|---|---|---|

| Astressin | Standard (starts at residue 12 of CRF) | Potent, but short-acting antagonist. | nih.gov |

| Astressin B | N-terminal elongation (by 3 residues) and Acetylation (Ac) | Potent, long-acting antagonist. | nih.govjci.org |

| cyclo(30−33)[dPhe¹²,Nle²¹,CαMe-Leu²⁷,Glu³⁰,Lys³³,Nle³⁸]Ac-hCRF(9-41) | N-terminal elongation (by 3 residues) and Acetylation (Ac) | Longer duration of action than astressin. | nih.gov |

Effects of Specific Amino Acid Substitutions (e.g., Nle, CαMe-leucine, D-amino acids)

The substitution of naturally occurring amino acids with non-native or modified residues has been a cornerstone of rational peptide design, yielding astressin analogues with enhanced stability, potency, and duration of action.

Norleucine (Nle): A common substitution in CRF peptide analogues involves replacing methionine (Met) residues with norleucine (Nle). nih.gov This is a strategic modification designed to enhance the chemical stability of the peptide by preventing the oxidation of the methionine side chain to methionine sulfoxide (B87167), which can lead to a loss of biological activity. nih.gov Astressin incorporates Nle substitutions at positions 21 and 38. acs.orgnih.govacs.org

Cα-methyl-leucine (CαMe-Leu): The introduction of Cα-methylated amino acids, particularly CαMe-leucine, is a key strategy for conferring conformational stability and prolonging the duration of action. nih.govnih.gov This substitution is believed to protect the peptide backbone from enzymatic degradation. nih.gov The long-acting antagonist Astressin B incorporates CαMe-Leu at positions 27 and 40. nih.govjci.org Further studies demonstrated that incorporating two or more CαMe-Leu residues at favorable positions could further increase the antagonist's duration of action, with some analogues showing inhibitory effects for over 24 hours. nih.gov The substitution of CαMe-Leu at position 27 in an astressin analogue was found to be particularly effective at increasing potency compared to substitutions at other positions. acs.orgnih.gov

D-amino acids: The stereochemistry of amino acids plays a crucial role in peptide conformation and receptor interaction. The selective replacement of L-amino acids with their D-enantiomers has been explored to optimize antagonistic properties. For example, the substitution of D-Phenylalanine (D-Phe) at position 12 is a foundational modification for many CRF antagonists, including astressin. jci.orgnih.gov Further investigations revealed that introducing a D-amino acid within the lactam bridge, such as D-His at position 32, could be favorable, leading to a two-fold increase in potency in certain cyclic antagonists. acs.org This suggests that such a substitution can stabilize a bioactive conformation within the ring structure. acs.org

| Substitution | Position(s) in Analogue | Primary Rationale/Effect | Reference |

|---|---|---|---|

| D-Phe | 12 | Essential for antagonistic activity. | jci.orgnih.gov |

| Nle | 21, 38 | Increases chemical stability by preventing oxidation (replaces Met). | nih.gov |

| CαMe-Leu | 27, 40 (in Astressin B) | Increases conformational stability and extends duration of action. | nih.govnih.govjci.org |

| D-His | 32 | Can increase potency in some cyclic analogues. | acs.org |

Significance of Cyclization Strategies (e.g., Glu-Lys Lactam Bridges) for Enhanced Antagonistic Properties

A pivotal innovation in the development of potent CRF antagonists was the introduction of a cyclic constraint into the peptide backbone. acs.orgacs.org Predictive models and physicochemical studies suggest that CRF peptides adopt an α-helical conformation upon binding to their receptors. nih.govresearchgate.netacs.org The cyclization strategy was hypothesized to pre-organize the peptide into this bioactive conformation, thereby increasing binding affinity and potency. acs.orgacs.org

The most successful application of this strategy in the astressin series is the creation of a lactam bridge between the side chains of a glutamic acid (Glu) and a lysine (B10760008) (Lys) residue, typically separated by two other amino acids (an i to i+3 linkage). nih.govacs.org Astressin contains a Glu³⁰-Lys³³ lactam bridge, which replaces the Gln³⁰-Ala-His-Ser³³ sequence found in the parent linear peptide. nih.gov This single modification dramatically enhances antagonistic properties. Astressin is approximately 30 to 300 times more potent than its corresponding linear analogue, depending on the assay. nih.govresearchgate.net The lactam bridge is thought to stabilize the α-helical structure and reinstate a structural constraint that is normally provided by the N-terminal portion of CRF agonists, which is absent in truncated antagonists like astressin. nih.govnih.gov Systematic scanning of the peptide sequence with this Glu-Lys scaffold confirmed that the 30-33 position was optimal for achieving the highest potency. acs.org

Design of Receptor Subtype-Selective Astressin Analogues (e.g., CRF1-selective, CRF2-selective)

While astressin is a potent antagonist, it is non-selective, binding with high affinity to both CRF receptor subtypes, CRF1 and CRF2. nih.govhormones.gr The development of subtype-selective ligands is crucial for dissecting the specific physiological roles of each receptor. SAR studies revealed that the positioning of the lactam bridge is a critical determinant of receptor selectivity. nih.govresearchgate.net

CRF2-Selective Antagonists: Researchers discovered that shifting the position of the Glu-Lys lactam bridge could dramatically alter receptor preference. While the Glu³⁰-Lys³³ bridge in astressin results in a non-selective antagonist, introducing a lactam bridge between residues 32 and 35 (Glu³²-Lys³⁵) in a CRF fragment yielded a CRF2-selective ligand. researchgate.netmdpi.com This principle was applied to the sauvagine (B13155) peptide sequence (a related CRF family member), where a Glu³¹-Lys³⁴ bridge was instrumental in creating potent and highly selective CRF2 antagonists. nih.govnih.gov The archetypal CRF2-selective antagonist, Astressin₂-B, was developed using this strategy, combined with other modifications like N-terminal acetylation and CαMeLeu substitutions for long duration of action. jci.orgresearchgate.net Astressin₂-B exhibits over 100-fold selectivity for the CRF2 receptor over the CRF1 receptor. researchgate.netnih.gov

CRF1-Selective Agonists: The same principles of structural constraint were applied to develop CRF1-selective agonists. By systematically scanning the CRF sequence with the i to i+3 Glu-Lys bridge, a potent CRF1-selective agonist named Stressin₁ was generated when the bridge was placed between residues 31 and 34. nih.govnih.govsci-hub.box This compound, Stressin₁-A, showed a greater than 100-fold selectivity for CRF1 (Ki = 1.7 nM) versus CRF2 (Ki = 222 nM). nih.govsci-hub.box This finding highlights how subtle shifts in the location of a conformational lock can reverse both the activity (from antagonist to agonist) and the selectivity profile of the peptide.

| Compound | Lactam Bridge Position | Receptor Selectivity Profile | Reference |

|---|---|---|---|

| Astressin | cyclo(30-33) | Non-selective (CRF1/CRF2) Antagonist | nih.govhormones.grmdpi.com |

| Astressin₂-B | cyclo(31-34) (Sauvagine base) | Highly CRF2-Selective Antagonist | nih.govjci.orgresearchgate.netnih.gov |

| Stressin₁-A | cyclo(31-34) | Highly CRF1-Selective Agonist | nih.govsci-hub.boxoup.com |

Advanced Research Methodologies Employing Astressin Trifluoroacetate

In Vitro Cell-Based Assays for Receptor Functionality and Signaling

In vitro assays using cultured cells provide a controlled environment to dissect the molecular interactions of Astressin (B1632008) trifluoroacetate (B77799) with CRF receptors and its impact on downstream signaling pathways.

Pituitary Cell Culture Assays

Cultured rat anterior pituitary cells have been a cornerstone in the development and characterization of CRF antagonists like Astressin. These assays typically measure the ability of the antagonist to inhibit CRF-stimulated release of adrenocorticotropic hormone (ACTH). nih.govnih.gov The introduction of a lactam bridge in the structure of Astressin resulted in a 32-fold increase in potency in inhibiting CRF-stimulated ACTH release compared to its linear predecessors. nih.govresearchgate.net This significant enhancement in potency highlighted the importance of conformational constraint for high-affinity receptor binding and antagonist activity. nih.gov

The development of various Astressin analogs has been guided by their performance in these pituitary cell culture assays. nih.gov For instance, structure-activity relationship (SAR) studies involving systematic modifications of the Astressin backbone have utilized this assay to identify key residues and structural motifs essential for potent antagonism. nih.govnih.gov

| Cell Type | Assay Principle | Key Finding with Astressin |

| Rat Anterior Pituitary Cells | Inhibition of CRF-stimulated ACTH release | Astressin is a highly potent antagonist, significantly more so than earlier linear CRF antagonists. nih.govresearchgate.net |

Recombinant Cell Lines Expressing Specific CRF Receptor Subtypes

To understand the selectivity of Astressin trifluoroacetate, researchers employ recombinant cell lines engineered to express specific CRF receptor subtypes, primarily CRF1 and CRF2. nih.govtocris.com These cell lines, such as COS-7 or human embryonic kidney (HEK) 293 cells, provide a clean system to assess binding affinity and functional antagonism at each receptor subtype without the confounding presence of other receptors. uni-muenchen.de

In these systems, Astressin has demonstrated high affinity for both CRF1 and CRF2 receptors. tocris.com Functional assays in these recombinant cells often involve measuring the inhibition of CRF- or urocortin-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a primary downstream signaling pathway of CRF receptors. nih.gov Astressin and its analogs have been shown to effectively inhibit cAMP release induced by CRF agonists in cells expressing either CRF1 (e.g., AtT20 cells) or CRF2 receptors (e.g., A7r5 cells). nih.gov

These studies have been crucial in characterizing the selectivity profile of different Astressin-based antagonists. For example, while Astressin itself is non-selective, modifications have led to the development of analogs with significant selectivity for either CRF1 or CRF2 receptors. researchgate.net

| Cell Line | Expressed Receptor | Assay | Finding with Astressin/Analogs |

| AtT20 | CRF1 | Inhibition of agonist-induced cAMP release | Astressin analogs inhibit cAMP release. nih.gov |

| A7r5 | CRF2 | Inhibition of agonist-induced cAMP release | Astressin analogs inhibit cAMP release. nih.gov |

| COS-7 | CRF1 or CRF2 | Antagonism of CRF-mediated cAMP signaling | Astressin 2B, a modified analog, shows selective antagonism at CRF2 receptors. researchgate.net |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental tool for quantifying the affinity of this compound for CRF receptors. revvity.comrevvity.co.jp These assays typically use a radiolabeled form of a CRF ligand, such as [¹²⁵I-Tyr⁰]sauvagine or a radiolabeled Astressin analog itself, to compete with unlabeled Astressin for binding to receptors in membrane preparations from tissues or recombinant cells. researchgate.netethz.ch

The results are expressed as the inhibition constant (Ki), which represents the concentration of Astressin required to occupy 50% of the receptors. Astressin exhibits high affinity, with Ki values in the low nanomolar range for CRF1, CRF2α, and CRF2β receptors. tocris.com Specifically, reported Ki values are 2 nM for CRF1, 1.5 nM for CRF2α, and 1 nM for CRF2β. tocris.com

These binding assays have been instrumental in:

Determining the affinity of new Astressin analogs. nih.gov

Confirming the receptor subtype selectivity of modified antagonists. For example, autoradiography with radiolabeled ligands has been used to show that selective antagonists like Astressin₂-B bind to tissues known to express CRF2 but not CRF1 receptors. researchgate.net

Investigating the binding kinetics and nature of the ligand-receptor interaction. nih.gov

| Radioligand | Receptor Source | Assay Type | Key Finding with Astressin |

| [¹²⁵I-Tyr⁰]sauvagine | Rat brain tissue sections | Autoradiography | Characterization of CRF receptor distribution and antagonist binding. researchgate.net |

| [¹²⁵I-D-Tyr¹²]astressin | Cloned pituitary receptor | Competition binding assay | Astressin has high affinity (Ki = 2 nM) for the cloned pituitary receptor. researchgate.net |

| Not specified | Recombinant CRF1, CRF2α, CRF2β | Competition binding assay | Ki values of 2, 1.5, and 1 nM, respectively. tocris.com |

In Vivo Animal Model Systems for Functional Investigations

In vivo studies in animal models are essential to understand the physiological and behavioral effects of blocking CRF receptors with this compound. These studies bridge the gap between molecular interactions and systemic responses.

Central and Peripheral Administration Routes for Experimental Manipulation

The route of administration is a critical experimental variable that allows researchers to differentiate between the central and peripheral actions of the CRF system.

Central Administration: Intracerebroventricular (i.c.v.) injection delivers Astressin directly into the brain, allowing for the investigation of its effects on central nervous system (CNS)-mediated responses to stress. For instance, i.c.v. administration of Astressin has been shown to block the stimulation of fecal pellet output in rats, a behavioral response indicative of colonic motor activation mediated by central CRF pathways. nih.govresearchgate.net

Peripheral Administration: Subcutaneous (s.c.), intraperitoneal (i.p.), or intravenous (i.v.) injections are used to study the effects of Astressin on peripheral CRF receptors. nih.govgoogle.com For example, peripheral injection of Astressin effectively blocks the delayed gastric emptying induced by abdominal surgery or peripheral CRF administration in rats. tocris.com This route is also used to assess the duration of action of long-acting Astressin analogs. nih.gov

The ability to administer Astressin both centrally and peripherally has been crucial in delineating the distinct roles of central and peripheral CRF receptors in processes such as gastrointestinal motility, the stress response, and neuroprotection. nih.govtocris.com

Monitoring of Physiological and Behavioral Readouts in Animal Models

Following administration of this compound, a wide array of physiological and behavioral parameters are monitored to assess its functional effects.

Physiological Readouts:

Endocrine Function: A primary measure is the inhibition of ACTH secretion in response to stress or in adrenalectomized rats. nih.govresearchgate.net

Gastrointestinal Motility: Astressin has been shown to block CRF-induced delayed gastric emptying and stimulation of colonic motor function. nih.govtocris.com

Cardiovascular Function: The effects of CRF receptor antagonists on blood pressure are monitored, particularly in studies investigating the role of the CRF2 receptor in cardiovascular regulation. nih.gov

Behavioral Readouts:

Stress-Related Behaviors: In animal models of stress, Astressin is evaluated for its ability to block behaviors such as increased defecation. nih.gov

Anxiety and Depression Models: While not the primary focus of the provided context, CRF antagonists are widely studied in models of anxiety and depression.

Food Intake: The effects of CRF receptor antagonists on feeding behavior are assessed, as the CRF system is involved in the regulation of appetite. nih.gov

These in vivo studies have demonstrated that Astressin is a potent antagonist that can reverse or prevent the effects of CRF and related peptides in a variety of physiological systems. nih.govtocris.com

| Animal Model | Administration Route | Monitored Readout | Key Finding with Astressin |

| Conscious Rats | Intracerebroventricular (i.c.v.) | Fecal pellet output | Dose-dependently blunted the stimulation of fecal pellet output. nih.govresearchgate.net |

| Stressed or Adrenalectomized Rats | Peripheral (e.g., s.c.) | ACTH secretion | Significantly more potent than previous antagonists in reducing ACTH secretion. nih.govresearchgate.net |

| Rats | Peripheral (i.p.) | Gastric emptying | Blocks delayed gastric emptying induced by CRF or surgery. tocris.com |

| CRF-OE Mice | Subcutaneous (s.c.) | Hair growth and skin pigmentation | Astressin B, an analog, reversed hair loss. google.com |

Biophysical Techniques for Structural and Conformational Analysis

The elucidation of the three-dimensional structure of this compound is fundamental to understanding its mechanism of action as a potent antagonist of corticotropin-releasing factor (CRF) receptors. Biophysical techniques are crucial for determining the peptide's conformation in solution, providing insights into the structure-activity relationships that govern its high binding affinity. nih.govacs.org Predictive methods and physicochemical measurements have been instrumental in these analyses. acs.org

Circular Dichroism Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for the rapid determination of the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.org The resulting CD spectrum in the far-UV region (typically 185-240 nm) provides a distinct signature for different types of secondary structures. creative-proteomics.com

For peptides like Astressin, CD spectroscopy is invaluable for identifying and quantifying structural elements:

α-Helices: Typically yield strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org

β-Sheets: Show a negative band near 217 nm and a positive peak around 195 nm. americanpeptidesociety.org

Random Coils: Exhibit a strong negative peak below 200 nm and have low ellipticity above 210 nm. americanpeptidesociety.org

While specific CD spectral data for this compound is not detailed in publicly available primary literature, studies on CRF-related peptides frequently utilize CD spectroscopy to confirm their predicted α-helical conformation, which is considered crucial for receptor binding. acs.orgnih.gov The technique is sensitive to conformational changes induced by environmental factors, making it an essential tool for assessing the stability and folding of peptide antagonists like Astressin. americanpeptidesociety.orgnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) for Solution Structure

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional atomic-level structure of peptides like Astressin in a solution state, which mimics their physiological environment. nih.govpdbj.orgpnas.org NMR studies on Astressin and its analogues have provided detailed insights into their conformation, which is critical for their biological activity.

NMR analysis has revealed that the backbone of Astressin and its potent analogues, such as Astressin-B, predominantly adopts an α-helical conformation. nih.govrcsb.org Specifically, 3D NMR structures determined in dimethyl sulfoxide (B87167) (DMSO) show that these peptides often form a helix-loop-helix motif, with a turn or kink observed around residues 25-27. rcsb.org The C-terminal portion of the peptide forms a well-defined, amphipathic helix, which is understood to be a key structural feature for interaction with the extracellular domain of CRF receptors. pdbj.orgrcsb.org

A comparative study of astressin-amide and its less active counterpart, astressin-acid, highlighted the structural importance of the C-terminal amide group. The NMR structure showed that while both peptides have a preferred α-helical conformation, astressin-amide possesses a well-defined helix from Leu(27) to Ile(41). nih.gov In contrast, astressin-acid displays an irregular helical structure from Arg(35) onwards, demonstrating that the C-terminal amidation is crucial for stabilizing the peptide's bioactive conformation. nih.gov

| Compound | PDB ID | Key Structural Findings | Reference |

|---|---|---|---|

| Astressin in complex with mCRF-R2β ECD1 | 2JND | The C-terminal segment of astressin forms an amphipathic helix that interacts with the receptor's short-consensus-repeat motif. | pdbj.org |

| Astressin-B | 2RMD | The backbone is α-helical with a kink around residues 25-27, forming a helix-loop-helix motif. The C-terminal helix is amphipathic. | rcsb.org |

| Astressin-amide vs. Astressin-acid | N/A | Both prefer an α-helical conformation, but the C-terminal amide in Astressin-amide stabilizes a well-defined helical structure crucial for high-affinity binding. | nih.gov |

Application in Proteomic and Transcriptomic Research to Identify Modulated Pathways

This compound, as a potent and non-selective CRF receptor antagonist, serves as a critical pharmacological tool to investigate the biological roles of CRF signaling pathways. researchgate.netnih.govjnmjournal.org The use of Astressin allows researchers to block these pathways, and the subsequent changes in cellular and organismal function can be systematically analyzed using proteomic and transcriptomic approaches. These 'omics' technologies enable the large-scale profiling of proteins and gene transcripts, respectively, to identify the specific pathways modulated by CRF receptor antagonism. medsci.orgnih.govnih.gov

Proteomics, which involves methods like mass spectrometry, can identify and quantify changes in the abundance of thousands of proteins in a sample following treatment with Astressin. nih.govmdpi.com This can reveal, for instance, how CRF receptor blockade affects the expression of enzymes, signaling proteins, or structural components within a specific biological system. medsci.org Similarly, transcriptomics, often performed using RNA-Sequencing, measures the expression levels of thousands of genes simultaneously, providing a snapshot of the cellular response to Astressin at the mRNA level. plos.orgplos.org

While broad proteomic or transcriptomic screening studies specifically employing this compound are not widely detailed, its application in research has led to the identification of modulated proteins and pathways through more targeted analyses. These studies demonstrate the principle of using Astressin to dissect CRF-mediated processes. For example, research has shown that Astressin can block the stress-induced rise in serum corticosterone (B1669441), a key protein hormone in the hypothalamic-pituitary-adrenal (HPA) axis. researchgate.net In studies using CRF over-expressing (CRF-OE) mice, which exhibit alopecia, treatment with the related antagonist Astressin-B reversed hair loss, indicating a profound effect on the complex biological pathways governing hair follicle cycling, though it did not alter the already elevated plasma corticosterone levels in this specific chronic stress model. researchgate.netnih.gov

Furthermore, research on related CRF antagonists that target specific receptor subtypes has provided proof-of-concept for this application. For instance, the selective CRF2 antagonist Astressin 2B was shown to reduce the expression of key inflammatory protein and gene mediators, such as chemokines, in a mouse model of intestinal inflammation. aai.org These findings underscore the utility of Astressin and its analogues as probes to identify and validate CRF-modulated pathways, which can be further explored with comprehensive proteomic and transcriptomic profiling.